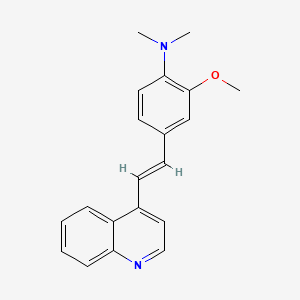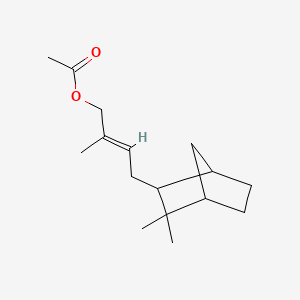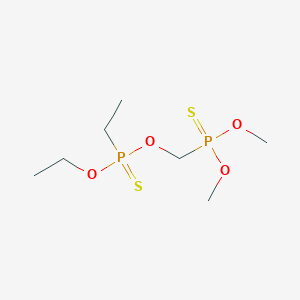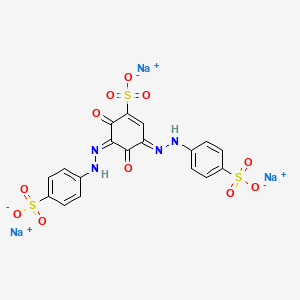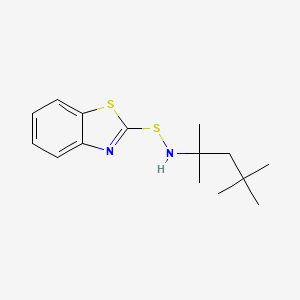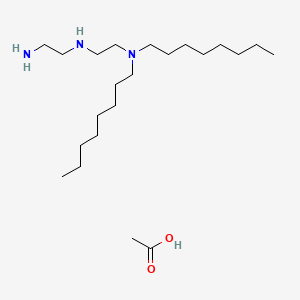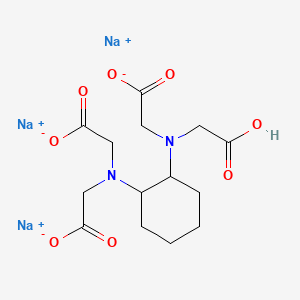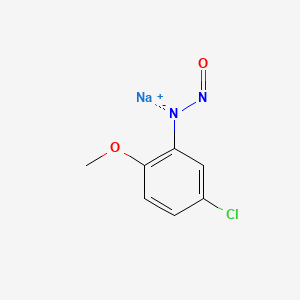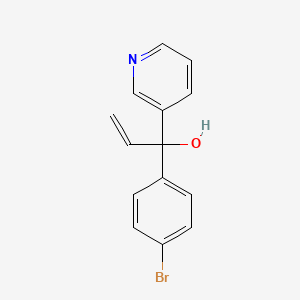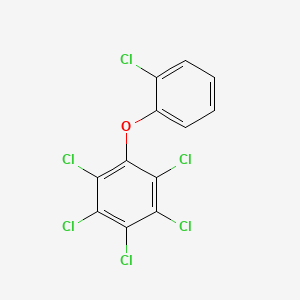
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate is a chemical compound known for its unique structure and properties. It belongs to the class of imidazole derivatives, which are heterocyclic compounds containing nitrogen atoms. This compound is often used in various scientific and industrial applications due to its versatile chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of undecylamine with glyoxal in the presence of acetic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. Purification steps such as crystallization or distillation are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of imidazole salts .
Scientific Research Applications
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex imidazole derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: Similar in structure but with a longer alkyl chain.
1H-Imidazole, 4,5-dihydro-2-undecyl-: Closely related but differs in the position of functional groups.
Uniqueness
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate stands out due to its specific sodium salt form, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where these characteristics are desired .
Properties
CAS No. |
94199-63-0 |
|---|---|
Molecular Formula |
C16H29N2NaO2 |
Molecular Weight |
304.40 g/mol |
IUPAC Name |
sodium;2-(2-undecyl-4,5-dihydroimidazol-1-yl)acetate |
InChI |
InChI=1S/C16H30N2O2.Na/c1-2-3-4-5-6-7-8-9-10-11-15-17-12-13-18(15)14-16(19)20;/h2-14H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
CXPCCVSLEPOZQM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC1=NCCN1CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


